molecular formula C17H11ClN2O3S B2907315 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide CAS No. 477547-48-1

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide

Cat. No.: B2907315
CAS No.: 477547-48-1
M. Wt: 358.8
InChI Key: UIGOIERQXYAIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide is a heterocyclic compound featuring a benzodioxole moiety fused to a thiazole ring, substituted with a 3-chlorobenzamide group. Synthesis typically involves condensation reactions between benzoyl chlorides and aminothiazoles, as seen in related compounds .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-12-3-1-2-11(6-12)16(21)20-17-19-13(8-24-17)10-4-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGOIERQXYAIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with chlorobenzoyl chloride in the presence of a base such as triethylamine. The benzodioxole group can be introduced through subsequent reactions involving 1,3-benzodioxol-5-yl derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the chlorobenzamide group to produce amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Amines derived from the chlorobenzamide group.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide has been studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: In the medical field, this compound has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases. Its ability to modulate biological pathways makes it a valuable tool in drug discovery and development.

Industry: The compound's chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chlorobenzamide group can interact with proteins and nucleic acids, influencing cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.

  • Proteins and Nucleic Acids: Interactions with these molecules can affect gene expression and protein function.

Comparison with Similar Compounds

Thiazol-2-yl Benzamide Derivatives

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
  • Structure : Features a 2,4-difluorobenzamide group attached to a 5-chlorothiazole ring.
  • Key Properties: Forms intermolecular hydrogen bonds (N–H···N, C–H···F), stabilizing crystal packing .
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ()
  • Structure : Contains a nitro group at the benzamide’s ortho position and a methoxy-methylphenyl substituent on the thiazole.
  • Key Properties : The nitro group enhances electrophilicity, possibly increasing reactivity in biological systems.
  • Comparison : The target compound lacks nitro groups, which may reduce oxidative stress-related toxicity but also diminish redox-mediated activity.

Benzodioxole-Containing Thiazoles ()

Compounds such as (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide (5b) share the benzodioxole-thiazole core but differ in substituents:

  • Yield and Physical Properties :
Compound Yield (%) Melting Point (°C) Rf Value
Target Compound N/A N/A N/A
5b 92.7 Not reported 0.51
5c 82.0 157–158 0.651
  • Spectral Data :
    • 5b shows FTIR peaks for C=O (1670 cm⁻¹) and NH (3250 cm⁻¹), similar to expected amide vibrations in the target compound .
    • The absence of conjugated dienes (as in 5b) in the target compound may reduce UV absorption intensity.

Fluorinated vs. Chlorinated Derivatives

  • Electronic Effects : Fluorine’s high electronegativity () increases polarity and hydrogen-bonding capacity compared to chlorine’s polarizability.
  • Biological Implications : Chlorine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets, while fluorine improves metabolic stability.

Photophysical Properties of Benzothiazole Derivatives (–4)

Triphenylamine-benzothiazole hybrids (e.g., Compound 1 ) exhibit temperature-dependent fluorescence due to twisted intramolecular charge-transfer (TICT) states. Although the target compound lacks triphenylamine, its benzothiazole-amide structure could permit similar photophysical behavior in polar solvents, contingent on substituent effects.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring , a benzo[d][1,3]dioxole moiety , and a chlorobenzamide group . These structural components are significant as they influence the compound's interaction with biological targets.

Component Structure Features Biological Activity
Thiazole ringAromatic heterocycleAnticancer properties
Benzo[d][1,3]dioxole moietyEnhances bioactivity through enzyme modulationAntimicrobial effects
Chlorobenzamide groupContributes to binding affinityPotential anti-inflammatory

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The thiazole and dioxole components are known to inhibit enzymes involved in tumor growth and proliferation.
  • Modulation of Signaling Pathways : It may alter signaling pathways that control cell cycle progression and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death. This property positions it as a potential candidate for developing new antibiotics.

Anti-inflammatory Properties

Preliminary investigations indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Study : A study published in 2020 evaluated the anticancer effects of similar thiazole derivatives and found that compounds with a benzo[d][1,3]dioxole moiety significantly inhibited tumor growth in xenograft models .
  • Antimicrobial Research : Another study focused on the antimicrobial properties of thiazole derivatives highlighted that this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inflammation Modulation : A recent investigation into the anti-inflammatory potential of benzamide derivatives indicated that compounds with similar structures effectively reduced inflammation markers in vitro .

Q & A

Q. What are the optimal synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves coupling 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiazole with 3-chlorobenzoyl chloride. Key steps include:
  • Nucleophilic substitution : Use triethylamine as a base to deprotonate the thiazole amine, enabling reaction with the benzoyl chloride (e.g., chloroacetyl chloride in dioxane at 20–25°C) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility and reaction rates .
  • Purification : Recrystallization from ethanol-DMF mixtures enhances purity .
    Yield optimization requires controlled temperature (±5°C) and stoichiometric ratios (1:1.1 thiazole:benzoyl chloride) to minimize side products.

Q. How can researchers confirm the structural integrity of this compound using advanced spectroscopic techniques?

  • Methodological Answer : Structural validation relies on:
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 6.0–6.2 ppm (benzo[d][1,3]dioxole methylenedioxy group) .
  • ¹³C NMR : Signals at ~165 ppm (amide carbonyl), 150–155 ppm (thiazole C2), and 110–125 ppm (aromatic carbons) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical m/z (e.g., C₁₇H₁₂ClN₂O₃S: ~367.02) .
  • X-ray crystallography : Resolves bond angles and confirms the thiazole-benzamide orientation .

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound, and how should experimental parameters be controlled?

  • Methodological Answer :
  • Cell viability assays :
  • Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure .
  • Normalize results to vehicle controls (DMSO <0.1%) and include positive controls (e.g., doxorubicin) .
  • Apoptosis assays :
  • Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Dose-response curves : Test concentrations from 1–100 μM to determine IC₅₀ values .

Advanced Research Questions

Q. How does the presence of the 3-chlorobenzamide group influence the compound’s pharmacokinetic properties, and what methodological approaches can assess this?

  • Methodological Answer :
  • Lipophilicity : Measure logP (octanol-water partition coefficient) via shake-flask method; the chloro group increases hydrophobicity, enhancing membrane permeability .
  • Metabolic stability : Use liver microsomes (human/rat) to track metabolite formation via LC-MS; the chloro group may reduce CYP450-mediated oxidation .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction; chloro substitution may enhance albumin affinity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Assay standardization :
  • Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers to minimize variability .
  • Control for oxygen tension (e.g., hypoxia vs. normoxia) and serum concentration (5–10% FBS) .
  • Target engagement studies :
  • Kinase profiling : Screen against kinase panels to identify off-target effects .
  • Molecular docking : Compare binding poses in homology models vs. crystal structures (e.g., EGFR or MAPK pathways) .
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls to reduce inter-lab variability .

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of thiazole-benzamide derivatives like this compound?

  • Methodological Answer :
  • Substituent variation :
  • Replace 3-Cl with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
  • Modify the benzo[d][1,3]dioxole moiety with methyl or methoxy groups to assess steric/electronic effects .
  • Bioisosteric replacement :
  • Substitute thiazole with oxazole or imidazole to evaluate heterocycle impact on solubility and activity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical H-bond acceptors (e.g., benzamide carbonyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.